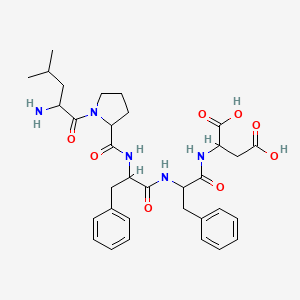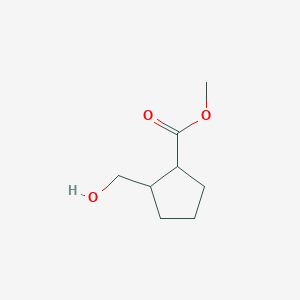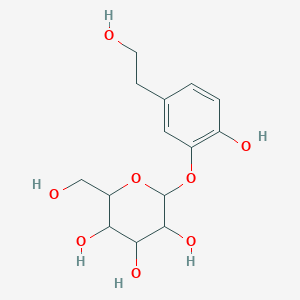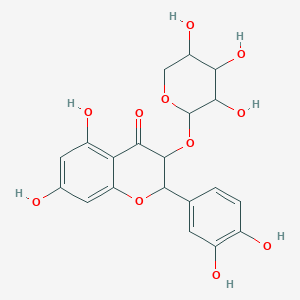
Heparin binding peptide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heparin binding peptides are a class of peptides that have a high affinity for binding to heparin, a highly sulfated glycosaminoglycan. These peptides are known for their ability to interact with heparin and heparan sulfate proteoglycans, which are found on the surface of cells. This interaction is crucial in various biological processes, including cell signaling, inflammation, and viral entry into cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heparin binding peptides can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s reactive group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is achieved.
Cleavage: of the peptide from the resin and purification using techniques like HPLC.
Industrial Production Methods: In an industrial setting, the production of heparin binding peptides can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides. Additionally, recombinant DNA technology can be employed to produce heparin binding peptides in microbial hosts, such as E. coli, by inserting the gene encoding the peptide into the host’s genome .
Analyse Des Réactions Chimiques
Types of Reactions: Heparin binding peptides can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine or cysteine residues, leading to the formation of sulfoxides or disulfides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT or TCEP.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are commonly used reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques can be employed to substitute amino acids.
Major Products: The major products formed from these reactions include oxidized peptides, reduced peptides, and peptides with modified amino acid sequences .
Applications De Recherche Scientifique
Heparin binding peptides have a wide range of applications in scientific research:
Chemistry: They are used in affinity chromatography for the purification of heparin-binding proteins.
Biology: These peptides are employed in studying cell signaling pathways and interactions with heparan sulfate proteoglycans.
Industry: They are used in the development of biosensors for detecting heparin levels in clinical settings.
Mécanisme D'action
Heparin binding peptides can be compared with other heparin mimetics and glycosaminoglycan-binding peptides:
Heparin Mimetics: These are synthetic or semi-synthetic compounds designed to mimic the structure and function of heparin.
Glycosaminoglycan-Binding Peptides: These peptides bind to other glycosaminoglycans, such as chondroitin sulfate and dermatan sulfate, and have similar biological activities.
Uniqueness: Heparin binding peptides are unique in their high specificity and affinity for heparin and heparan sulfate proteoglycans. This specificity makes them valuable tools in research and therapeutic applications, particularly in targeting heparin-binding pathogens and modulating cell signaling pathways .
Comparaison Avec Des Composés Similaires
Fondaparinux: A synthetic heparin mimetic used as an anticoagulant.
PI-88: A heparin mimetic in clinical trials for cancer treatment.
Chondroitin Sulfate-Binding Peptides: Peptides that bind to chondroitin sulfate and have applications in tissue engineering
Propriétés
IUPAC Name |
2-[[2-[2-[[2-[[1-[1-[5-amino-2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74N16O10/c1-4-25(2)37(45(72)73)61-41(68)32(14-8-20-55-47(52)53)58-38(65)26(3)57-40(67)31(13-7-19-54-46(50)51)59-42(69)34-15-9-21-62(34)44(71)35-16-10-22-63(35)43(70)33(17-18-36(49)64)60-39(66)29(48)23-27-24-56-30-12-6-5-11-28(27)30/h5-6,11-12,24-26,29,31-35,37,56H,4,7-10,13-23,48H2,1-3H3,(H2,49,64)(H,57,67)(H,58,65)(H,59,69)(H,60,66)(H,61,68)(H,72,73)(H4,50,51,54)(H4,52,53,55) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXIMRGEBNSORH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74N16O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1023.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamide](/img/structure/B12320641.png)
![3-[[1-[2-[(4-Amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B12320657.png)


![2-amino-2-(hydroxymethyl)propane-1,3-diol;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12320684.png)
![1',3'-Bis[1,2-dioleoyl-sn-glycero-3-phospho]-sn-glycerol (sodium salt)](/img/structure/B12320687.png)

